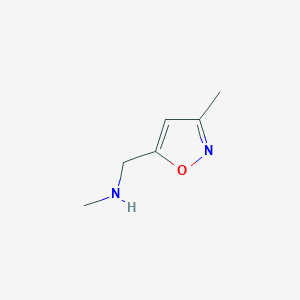

N-methyl-1-(3-methylisoxazol-5-yl)methanamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-3-6(4-7-2)9-8-5/h3,7H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKWKRSUELRKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649338 | |

| Record name | N-Methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401647-22-1 | |

| Record name | N,3-Dimethyl-5-isoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401647-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-methyl-1-(3-methylisoxazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N-methyl-1-(3-methylisoxazol-5-yl)methanamine, a valuable building block in medicinal chemistry. Two primary, field-proven routes are detailed: the reductive amination of a key aldehyde intermediate and the N-methylation of the corresponding primary amine. This document furnishes senior application scientists with the necessary protocols, mechanistic insights, and comparative data to effectively synthesize this target molecule.

Introduction

The isoxazole moiety is a prominent heterocycle in a vast array of pharmacologically active compounds, owing to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. This compound represents a key synthetic intermediate, providing a scaffold for the development of novel therapeutics. Its structure combines the versatile isoxazole ring with a secondary amine, offering a reactive handle for further molecular elaboration. This guide delineates two robust synthetic strategies to access this compound, emphasizing experimental reproducibility and scalability.

Synthesis Pathway I: Reductive Amination of 3-methylisoxazole-5-carbaldehyde

This pathway hinges on the initial construction of the 3-methylisoxazole-5-carbaldehyde intermediate, followed by a direct reductive amination with methylamine. This approach is advantageous for its convergence and efficiency.

Step 1: Synthesis of 5-(diethoxymethyl)-3-methylisoxazole

The synthesis commences with the formation of the isoxazole ring from readily available starting materials, acetone oxime and 2,2-diethoxy ethyl acetate. This reaction proceeds via a condensation mechanism to yield the acetal-protected aldehyde.

-

Reaction: Acetone oxime with 2,2-diethoxy ethyl acetate.

-

Causality: The use of the diethoxy acetal serves as a protecting group for the aldehyde functionality, preventing unwanted side reactions during the isoxazole ring formation and subsequent steps.

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, combine acetone oxime and 2,2-diethoxy ethyl acetate.

-

Cool the mixture in an ice bath and slowly add a suitable base (e.g., sodium ethoxide in ethanol) while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 5-(diethoxymethyl)-3-methylisoxazole.

Step 2: Hydrolysis to 3-methylisoxazole-5-carbaldehyde

The acetal protecting group is removed under acidic conditions to furnish the key aldehyde intermediate.

-

Reaction: Acid-catalyzed hydrolysis of 5-(diethoxymethyl)-3-methylisoxazole.

-

Causality: The acetal is stable under basic and neutral conditions but is readily cleaved in the presence of an acid, regenerating the aldehyde.

Experimental Protocol:

-

Dissolve 5-(diethoxymethyl)-3-methylisoxazole in a mixture of a suitable organic solvent (e.g., tetrahydrofuran) and an aqueous acid (e.g., 1M hydrochloric acid).

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to afford 3-methylisoxazole-5-carbaldehyde, which can be used in the next step without further purification.

Step 3: Reductive Amination with Methylamine

The final step in this pathway involves the direct conversion of the aldehyde to the target secondary amine using methylamine in the presence of a reducing agent.

-

Reaction: 3-methylisoxazole-5-carbaldehyde with methylamine and a reducing agent.

-

Causality: This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the secondary amine. This method is highly efficient and avoids the isolation of the unstable imine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and selective option that tolerates a wide range of functional groups[1][2][3].

Experimental Protocol:

-

Dissolve 3-methylisoxazole-5-carbaldehyde in a suitable aprotic solvent, such as dichloromethane or 1,2-dichloroethane.

-

Add a solution of methylamine (as a solution in a solvent like THF or ethanol, or as the hydrochloride salt with a non-nucleophilic base like triethylamine).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

Visualizing Pathway I

Caption: Synthesis of the target compound via a key aldehyde intermediate.

Synthesis Pathway II: N-methylation of 1-(3-methylisoxazol-5-yl)methanamine

This alternative route takes advantage of the commercially available primary amine, 1-(3-methylisoxazol-5-yl)methanamine[4][5][6][7], and introduces the methyl group in the final step. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation[8][9][10][11][12].

Step 1: N-methylation via Eschweiler-Clarke Reaction

This reaction utilizes formic acid and formaldehyde to exhaustively methylate the primary amine to the secondary amine without the formation of quaternary ammonium salts.

-

Reaction: 1-(3-methylisoxazol-5-yl)methanamine with formic acid and formaldehyde.

-

Causality: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. Formic acid then acts as a hydride donor to reduce the iminium ion, with the evolution of carbon dioxide driving the reaction to completion. The reaction stops at the tertiary amine stage for primary amines, but in this case, with one methyl group being introduced, it cleanly yields the secondary amine.

Experimental Protocol:

-

To a reaction flask, add 1-(3-methylisoxazol-5-yl)methanamine.

-

Add an excess of formic acid, followed by an excess of aqueous formaldehyde solution.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours, or until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture to room temperature and carefully make it basic by the addition of an aqueous solution of sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation under reduced pressure to afford this compound.

Visualizing Pathway II

Sources

- 1. A New Way to Amines - GalChimia [galchimia.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 4. 1-(3-Methylisoxazol-5-yl)methanamine 1% | CAS: 154016-55-4 | AChemBlock [achemblock.com]

- 5. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 154016-55-4|(3-Methylisoxazol-5-yl)methanamine|BLD Pharm [bldpharm.com]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

A Technical Guide to the Physicochemical Characterization of N-methyl-1-(3-methylisoxazol-5-yl)methanamine

Abstract: N-methyl-1-(3-methylisoxazol-5-yl)methanamine is a heterocyclic amine incorporating the isoxazole scaffold, a motif of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] A thorough understanding of its physicochemical properties is a prerequisite for any rational drug design and development program, influencing everything from bioavailability and pharmacokinetics to formulation and stability. This guide provides a comprehensive framework for the systematic evaluation of this compound's key physicochemical parameters. It is designed for researchers and drug development professionals, offering not just standard protocols but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible characterization.

Introduction and Molecular Overview

The isoxazole ring is a privileged structure in drug discovery, known to contribute favorably to the physicochemical and biological profiles of active pharmaceutical ingredients (APIs).[3] Its inclusion in a molecule, along with a secondary amine functionality as seen in this compound, creates a compound with specific ionization, lipophilicity, and solubility characteristics that must be precisely quantified. These properties are interdependent and collectively govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

This document outlines the essential experimental workflows and theoretical considerations for determining the acid dissociation constant (pKa), lipophilicity (LogP/LogD), aqueous solubility, and spectroscopic identity of the title compound. The methodologies presented are based on industry-standard practices and are designed to yield high-quality, reliable data crucial for advancing a compound through the development pipeline.

Molecular Structure and Basic Properties

The foundational step in characterizing any compound is to confirm its identity and basic molecular properties. The structure consists of a 3-methylisoxazole ring linked to an N-methylmethanamine side chain at the 5-position.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O | BLD Pharm[4] |

| Molecular Weight | 126.16 g/mol | BLD Pharm[4] |

| CAS Number | 1000896-85-4 (HCl salt) | BLD Pharm[5] |

| Parent Amine CAS | 154016-55-4 | PubChem[6], ChemScene[7] |

| Computed XLogP3-AA | -0.3 | PubChem (for parent amine)[6] |

| Computed LogP | 0.44172 | ChemScene (for parent amine)[7] |

Note: LogP values are computed for the parent primary amine and serve as an initial estimate. Experimental determination is required for the N-methylated target compound.

Ionization Constant (pKa) Determination

The pKa value is arguably the most critical physicochemical parameter for an ionizable compound. It dictates the extent of ionization at a given pH, which directly impacts solubility, membrane permeability, and receptor binding. As this compound contains a secondary amine, it is expected to be basic, and its pKa will correspond to the equilibrium of its protonated (cationic) form.

Causality and Experimental Rationale

Potentiometric titration is the gold-standard method for pKa determination due to its precision and accuracy.[8] The principle involves monitoring the pH of a solution of the compound as a titrant (in this case, a strong acid like HCl) is incrementally added. The resulting titration curve exhibits a characteristic sigmoidal shape, and the pKa can be determined from the inflection point or, more precisely, the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.[9][10]

Experimental Protocol: Potentiometric Titration

This protocol is adapted from established methodologies for API characterization.[8][9]

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[9]

-

Sample Preparation: Prepare a ~1 mM solution of this compound in purified water. A concentration of at least 10⁻⁴ M is necessary to detect a significant change in the titration curve.[8][9]

-

Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[9]

-

Inert Atmosphere: Purge the sample solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of a basic compound.[9]

-

Titration:

-

Place the solution in a reaction vessel with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Make the solution alkaline (e.g., to pH ~11) with a small amount of 0.1 M NaOH to ensure the compound starts in its neutral form.

-

Titrate the solution by adding small, precise increments of a standardized 0.1 M HCl solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate the titration curve.[10]

-

Identify the equivalence point, which is the point of maximum slope on the curve.[8]

-

Determine the half-equivalence point volume (half the volume of titrant added to reach the equivalence point).

-

The pH at the half-equivalence point is equal to the pKa of the compound.[9]

-

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's affinity for a lipid-like (nonpolar) environment versus an aqueous (polar) one. It is a key determinant of membrane permeability, protein binding, and overall ADME properties.[11] The partition coefficient (LogP) describes this for the neutral species, while the distribution coefficient (LogD) accounts for both neutral and ionized forms at a specific pH.[11]

Causality and Experimental Rationale

The shake-flask method is the universally recognized "gold standard" for LogP/LogD determination due to its direct and accurate measurement of partitioning.[12][13] The method involves dissolving the compound in a biphasic system of n-octanol and water (or a pH 7.4 buffer for LogD), allowing it to reach equilibrium, and then measuring the compound's concentration in each phase. While time-consuming, its accuracy is unparalleled for establishing a definitive value.[12]

Experimental Protocol: Shake-Flask Method for LogD₇.₄

This protocol is based on standard guidelines for lipophilicity measurement.[11][13]

-

Solvent Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (pre-saturated PBS). The concentration should be low enough to avoid solubility issues in either phase.

-

Partitioning:

-

Add a known volume of the stock solution to a vial containing a known volume of the organic phase (pre-saturated n-octanol).

-

Seal the vial and agitate it on a mechanical shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.[11]

-

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

-

-

Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Aqueous Solubility

Aqueous solubility is a fundamental property that significantly influences a drug's absorption and bioavailability.[14] For oral drug candidates, poor solubility is a major hurdle. The solubility of an ionizable compound like this compound is highly pH-dependent.

Causality and Experimental Rationale

The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility.[14] It measures the saturation concentration of a compound in a specific medium after equilibrium has been established. This method is crucial because it provides the true solubility limit, unlike kinetic methods which can overestimate it.[15] To establish a pH-solubility profile, the experiment must be conducted in various buffers across a physiologically relevant pH range (e.g., pH 1.2 to 6.8).[16]

Experimental Protocol: Equilibrium Solubility (pH-Profile)

This protocol aligns with guidelines from the World Health Organization (WHO) for biopharmaceutics classification.[16]

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range, for example: 0.1 M HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[16]

-

Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.[14]

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[14] The time required to reach equilibrium should be confirmed experimentally by sampling at multiple time points until the concentration plateaus.[16]

-

Sample Processing:

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the excess solid.[14]

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.[14]

-

-

Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

-

Reporting: Report the solubility in mg/mL or µg/mL for each pH condition. The experiment should be performed in triplicate.[16]

Sources

- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. mdpi.com [mdpi.com]

- 4. 1248913-16-7|N-Methyl-1-(5-methylisoxazol-4-yl)methanamine|BLD Pharm [bldpharm.com]

- 5. 154016-55-4|(3-Methylisoxazol-5-yl)methanamine|BLD Pharm [bldpharm.com]

- 6. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 11. enamine.net [enamine.net]

- 12. acdlabs.com [acdlabs.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. who.int [who.int]

Unveiling the Enigmatic Mechanism of Action: A Technical Guide to N-methyl-1-(3-methylisoxazol-5-yl)methanamine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

N-methyl-1-(3-methylisoxazol-5-yl)methanamine is a novel synthetic compound belonging to the diverse class of isoxazole derivatives. While the specific mechanism of action for this molecule remains to be fully elucidated, its structural features—a substituted isoxazole ring coupled with an N-methyl-methanamine moiety—suggest a strong potential for psychoactive properties, likely mediated through interaction with central nervous system targets. This in-depth technical guide synthesizes the available information on related isoxazole compounds and analogous methanamine structures to propose a putative mechanism of action for this compound. Furthermore, this document provides a comprehensive, field-proven framework of experimental protocols designed to rigorously test these hypotheses, offering a self-validating system for the characterization of this and other novel psychoactive substances.

Introduction: The Isoxazole Scaffold and the Methanamine Motif in Neuropharmacology

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1][2][3][4] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4] Of particular relevance to the central nervous system, certain isoxazole derivatives have been investigated as 5-HT reuptake inhibitors and for their anxiolytic properties.[1][2]

The N-methyl-methanamine moiety is a common structural feature in many centrally acting compounds, including stimulants and antidepressants.[5][6][7] This functional group can confer affinity for and activity at monoamine transporters and receptors, key players in the regulation of mood, cognition, and behavior. The combination of these two structural components in this compound strongly suggests a potential interaction with monoaminergic systems.

A Putative Mechanism of Action: Modulation of Monoaminergic Systems

Based on the structural alerts within this compound, we hypothesize a primary mechanism of action centered on the modulation of monoamine neurotransmitter systems. Two principal hypotheses are proposed:

-

Hypothesis 1: Inhibition of Monoamine Reuptake: The compound may act as an inhibitor of one or more of the major monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[5]

-

Hypothesis 2: Monoamine Oxidase (MAO) Inhibition: The compound could potentially inhibit the activity of monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B), enzymes critical for the degradation of monoamine neurotransmitters.[8][9][10][11]

These two mechanisms are not mutually exclusive and could occur in concert to produce a complex pharmacological profile. The following sections detail the experimental workflows required to systematically investigate these hypotheses.

Experimental Workflow for Mechanistic Elucidation

The following experimental cascade provides a logical and robust approach to characterizing the mechanism of action of this compound.

Caption: A logical workflow for the mechanistic characterization of this compound.

Phase 1: Primary Target Identification

The initial phase focuses on identifying the primary molecular targets of the compound.

Prior to any biological evaluation, the synthesis of this compound must be confirmed and its purity rigorously assessed.

Protocol: Compound Characterization

-

Synthesis: Synthesize the target compound via established synthetic routes for isoxazole and methanamine derivatives.

-

Structural Verification: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

-

Purity Assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS). A purity of >98% is required for biological assays.

This set of experiments will determine the binding affinity of the compound for SERT, DAT, and NET.

Protocol: Monoamine Transporter Binding Assay

-

Preparation of Membranes: Prepare cell membrane fractions from cell lines stably expressing human SERT, DAT, or NET.

-

Radioligand: Select appropriate radioligands for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, and [³H]nisoxetine for NET).

-

Assay Setup: In a 96-well plate, incubate the membrane preparations with a fixed concentration of the radioligand and a range of concentrations of this compound.

-

Incubation: Incubate at room temperature for a specified time to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

| Parameter | Description |

| IC₅₀ | Concentration of inhibitor required to displace 50% of the radioligand. |

| Ki | Inhibition constant, representing the affinity of the inhibitor for the receptor. |

These assays will assess the inhibitory potential of the compound against both MAO-A and MAO-B.

Protocol: Fluorometric MAO Inhibition Assay [9]

-

Enzyme Source: Use recombinant human MAO-A and MAO-B.

-

Substrate: Utilize a fluorogenic substrate that produces a fluorescent product upon oxidation by MAO.

-

Assay Setup: In a 96-well plate, pre-incubate the MAO enzyme with a range of concentrations of this compound.

-

Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.

Phase 2: Functional Characterization

This phase aims to determine the functional consequences of the compound's interaction with its primary targets.

If binding to monoamine transporters is confirmed, these assays will determine if the compound functionally inhibits neurotransmitter uptake.[12]

Protocol: Neurotransmitter Uptake Inhibition Assay [12]

-

Cell Culture: Use cell lines stably expressing human SERT, DAT, or NET.

-

Pre-incubation: Pre-incubate the cells with a range of concentrations of this compound.

-

Radiolabeled Neurotransmitter Addition: Add a radiolabeled neurotransmitter ([³H]serotonin, [³H]dopamine, or [³H]norepinephrine) to the cells.

-

Incubation: Incubate for a short period to allow for neurotransmitter uptake.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

| Assay | Radiolabeled Substrate | Cell Line |

| SERT Uptake | [³H]Serotonin | HEK293-hSERT |

| DAT Uptake | [³H]Dopamine | HEK293-hDAT |

| NET Uptake | [³H]Norepinephrine | HEK293-hNET |

To investigate potential off-target effects or a broader mechanism, screening against a panel of relevant GPCRs is crucial.[13][14][15][16][17]

Caption: A simplified schematic of a GPCR signaling pathway.

Protocol: GPCR Tango Assay [16]

-

Cell Lines: Utilize engineered cell lines where the GPCR of interest is fused to a transcription factor, and a reporter gene (e.g., luciferase) is under the control of that transcription factor. A β-arrestin fusion protein is also expressed.

-

Assay Setup: Plate the cells in a 96-well plate and add a range of concentrations of this compound.

-

Incubation: Incubate the cells to allow for GPCR activation, β-arrestin recruitment, and subsequent reporter gene expression.

-

Luminescence Measurement: Add a luciferase substrate and measure the luminescence using a plate reader.

-

Data Analysis: Determine the EC₅₀ (effective concentration for 50% of maximal response) for agonist activity or the IC₅₀ for antagonist activity (in the presence of a known agonist).

Conclusion and Future Directions

This technical guide provides a robust, hypothesis-driven framework for the elucidation of the mechanism of action of this compound. The proposed experimental workflows, grounded in established pharmacological principles, offer a clear path to understanding its interaction with key CNS targets. The structural motifs of this compound strongly suggest a role as a modulator of monoaminergic systems, a hypothesis that can be rigorously tested using the detailed protocols herein.

Successful characterization of this compound will not only illuminate its specific pharmacological profile but will also contribute to the broader understanding of the structure-activity relationships of novel isoxazole derivatives. The insights gained will be invaluable for the fields of neuropharmacology, medicinal chemistry, and the development of new therapeutic agents.

References

-

An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023). bioRxiv. [Link]

-

Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmaceutica Sinica B. [Link]

-

Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au. [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. [Link]

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]

-

GPCR Assays. (n.d.). ICE Bioscience. [Link]

-

Identifying mechanism-of-action targets for drugs and probes. (2011). Proceedings of the National Academy of Sciences. [Link]

-

MAO Inhibition in Drug Discovery and Development. (2025). Charles River Laboratories. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). World Journal of Advanced Research and Reviews. [Link]

-

Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Creative Biolabs. [Link]

-

In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2023). MDPI. [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). World Journal of Advanced Research and Reviews. [Link]

-

Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. (2021). International Journal of Molecular Sciences. [Link]

-

Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. (2020). iScience. [Link]

-

Drug Detection Methods. (2022). AZoLifeSciences. [Link]

-

Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2020). International Journal of Creative Research Thoughts. [Link]

-

Drug Analysis – Forensic Chemistry Laboratory Manual. (n.d.). UNT Open Books. [Link]

-

Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. (2020). ResearchGate. [Link]

-

AI Methods for New Psychoactive Substance (NPS) Design and Analysis. (2024). MDPI. [Link]

-

ISSN: 2320-5407 Int. J. Adv. Res. 12(08), 1111-1116. (2024). International Journal of Advanced Research. [Link]

-

Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. (2015). ResearchGate. [Link]

-

Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. (2018). Frontiers in Psychiatry. [Link]

-

N-Methylmethanimine. (n.d.). Wikipedia. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Advances. [Link]

-

N-Methyl(phenyl)methanamine. (n.d.). PharmaCompass. [Link]

-

Methanamine, N-methyl-: Human health tier II assessment. (2015). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

Novel psychoactive substances: types, mechanisms of action, and effects. (n.d.). Semantic Scholar. [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. ijcrt.org [ijcrt.org]

- 4. journalijar.com [journalijar.com]

- 5. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 7. N-Methyl(phenyl)methanamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. criver.com [criver.com]

- 9. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 10. mdpi.com [mdpi.com]

- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 12. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 13. An accessible and generalizable in vitro luminescence assay for detecting GPCR activation | bioRxiv [biorxiv.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. GPCR AssaysServices_GPCR Assays_GPCR-targeted Assay Service_GPCR Screening Services - GPCRs - ICE Bioscience [en.ice-biosci.com]

A Literature Review of Isoxazole Derivatives in Neuropharmacology: From Core Scaffold to Clinical Candidates

An In-depth Technical Guide

Abstract

The isoxazole moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and synthetic tractability have led to its incorporation into a wide array of pharmacologically active agents.[3][4] This technical guide provides a comprehensive literature review of isoxazole derivatives in the field of neuropharmacology. We delve into their interactions with key central nervous system (CNS) targets, including GABAergic, glutamatergic, and monoaminergic systems, and explore their therapeutic applications in epilepsy, schizophrenia, neurodegenerative diseases, and mood disorders. Furthermore, this guide outlines common synthetic strategies, discusses critical structure-activity relationships (SAR), and provides detailed protocols for fundamental neuropharmacological assays. The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of the isoxazole scaffold's journey from a chemical curiosity to a cornerstone of modern neurotherapeutic design.

Introduction: The Significance of the Isoxazole Nucleus

The isoxazole ring is an electron-rich aromatic system whose weak nitrogen-oxygen bond allows for facile chemical modifications, making it a versatile building block in drug discovery.[3] This structural feature is not merely a synthetic convenience; it underpins the ability of isoxazole derivatives to engage with a diverse range of biological targets.[5] In neuropharmacology, the isoxazole scaffold is present in numerous natural products, clinical drugs, and investigational agents, demonstrating its capacity to modulate complex neuronal signaling pathways.[6] Marketed drugs such as the anticonvulsant Zonisamide, the atypical antipsychotic Risperidone, and the antidepressant Isocarboxazid all feature this core structure, highlighting its clinical relevance and therapeutic success.[1][7][8] This review aims to synthesize the vast body of research on these compounds, providing a logical framework that connects their chemical structures to their neuropharmacological functions and therapeutic potential.

The Isoxazole Scaffold: A Privileged Structure for CNS Drug Discovery

The prevalence of the isoxazole ring in neuropharmacology is due to a combination of favorable physicochemical and biological properties. Its structure often imparts a balance of lipophilicity and polarity suitable for crossing the blood-brain barrier, a critical prerequisite for CNS-acting drugs. The scaffold's metabolic stability and capacity for diverse substitutions allow chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.

Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including neuroprotective, anti-inflammatory, anticonvulsant, antipsychotic, anxiolytic, and antidepressant effects.[3][9] This versatility arises from their ability to interact with a wide range of neuronal targets, which will be explored in the subsequent sections.

Key Neuronal Targets of Isoxazole Derivatives

The therapeutic effects of isoxazole derivatives are rooted in their modulation of critical neurotransmitter systems. Their interactions are often highly specific, allowing for the targeted treatment of neurological and psychiatric disorders.

The GABAergic System: Enhancing Neural Inhibition

The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the CNS. Modulators of the GABA-A receptor are crucial for treating conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety. Isoxazole derivatives have been developed as both direct antagonists and allosteric modulators of this receptor.[10][11][12] For instance, the classic neurotoxin muscimol, which contains an isoxazole-like ring, is a potent GABA-A receptor agonist.[6] More clinically relevant isoxazoline derivatives have been designed to target GABA receptors, providing a promising avenue for novel anticonvulsant and anxiolytic agents.[13]

Structure-activity relationship (SAR) studies are critical for optimizing lead compounds. These studies reveal how specific chemical modifications affect a molecule's biological activity. For example:

-

In isoxazole-substituted chromans with neuroprotective activity, the position of substituents on the isoxazole ring significantly influences potency. [14]* For isoxazoloindoles with anticancer activity, electron-withdrawing groups (e.g., halogens) on the indole's benzene ring often enhance cytotoxic effects. [15]* In AMPA receptor modulators, substituents like fluorophenyl and methoxy groups have been found to be important for achieving favorable pharmacodynamic properties. [16]

Experimental Protocols: A Methodological Framework

Validating the neuropharmacological activity of novel isoxazole derivatives requires rigorous experimental testing. Below are two representative protocols.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation

This protocol is designed to measure the effect of a test compound on AMPA receptor currents in a controlled in vitro system. [17]

-

Cell Preparation: Use HEK293t cells transiently transfected with cDNAs encoding the desired AMPA receptor subunits (e.g., GluA2). Culture cells on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the cells with an external solution (e.g., containing 150 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4).

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, pH 7.2).

-

Whole-Cell Configuration: Achieve a giga-ohm seal on a selected cell and rupture the membrane to obtain the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

-

Compound Application: Apply a saturating concentration of glutamate (e.g., 10 mM) to elicit a maximal AMPA receptor current. This serves as the baseline control.

-

Co-application: After a washout period, co-apply glutamate with the isoxazole test compound (e.g., 10 µM). Record the resulting current.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Calculate the percentage of inhibition or potentiation. Construct dose-response curves to determine the IC₅₀ or EC₅₀ value.

Protocol 2: In Vivo Anticonvulsant Screening (Maximal Electroshock Test)

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures. [18][19][20]

-

Animal Acclimation: Acclimate male Swiss albino mice to the laboratory environment for at least one week.

-

Grouping: Randomly divide animals into groups (n=8-10 per group), including a vehicle control group, a positive control group (e.g., Phenytoin), and several test groups receiving different doses of the isoxazole derivative.

-

Compound Administration: Administer the test compounds or vehicle intraperitoneally (i.p.).

-

Induction of Seizures: At the time of peak drug effect (e.g., 30-60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.

-

Observation: Immediately after the stimulus, observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is defined as protection.

-

Data Analysis: Calculate the percentage of animals protected in each group. Use probit analysis to determine the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the seizure.

Future Directions and Conclusion

The isoxazole scaffold continues to be a fertile ground for neuropharmacological research. Future trends may focus on developing multi-targeted therapies, where a single isoxazole derivative is designed to modulate several disease-relevant pathways simultaneously. [3]For instance, a compound with both anti-inflammatory and AMPA-modulating properties could be highly beneficial for neurodegenerative diseases. The pursuit of greater subtype selectivity for receptors (e.g., specific GABA-A or sodium channel subtypes) remains a key goal to enhance efficacy and minimize side effects.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies.

- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.

- Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. ACS Publications. (2022-02-25).

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.

- View of Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives.

- Isoxazole substituted chromans against oxidative stress-induced neuronal damage. (2011-08-15).

- Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy.

- Synthesis and biological evaluation of aryl isoxazole derivatives as metabotropic glutamate receptor 1 antagonists: a potential treatment for neuropathic pain. PubMed.

- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modulators. Journal of Agricultural and Food Chemistry - ACS Publications. (2025-08-06).

- Advances in isoxazole chemistry and their role in drug discovery. PubMed. (2025-03-17).

- Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PMC - PubMed Central. (2025-03-08).

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021-10-06).

- Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease. PubMed.

- Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease. Forman Digital Repository. (2021-01-24).

- Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. PubMed.

- Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. Bentham Science Publishers. (2023-05-01).

- (PDF) Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach. ResearchGate. (2021-01-25).

- Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. Bentham Science Publisher. (2023-03-27).

- A series of structurally novel heterotricyclic α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptor-selective antagonists. PubMed Central.

- Synthesis and binding affinity of new pyrazole and isoxazole derivatives as potential atypical antipsychotics. PubMed.

- Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility.

- A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. MDPI.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. (2025-02-19).

- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023-11-01).

- A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology. PubMed. (2000-12-28).

- New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. (2024-07-13).

- African Journal of Pharmacy and Pharmacology - synthesis and neuropharmacological evaluation of some new isoxazoline derivatives as antidepressant and anti-anxiety agents. (2013-06-15).

- Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. PubMed. (2023-06-21).

- Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem.

- A review of isoxazole biological activity and present synthetic techniques. (2024-12-30).

- (PDF) Synthesis and neuropharmacological evaluation of some new isoxazoline derivatives as antidepressant and anti-anxiety agents. ResearchGate. (2025-08-06).

- Structure-activity relationship of isoxazole derivatives. ResearchGate.

- 4-Heterocyclic aryl isoxazoline derivatives as GABAA receptor modulators. ResearchGate.

- Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. PubMed.

- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central.

- α-Amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors adopt different subunit arrangements. PubMed. (2013-07-26).

- Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC.

- Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors.

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. (2023-02-02).

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. (2021-10-06).

- Structure–activity relationship of isoxazole‐containing derivative... | Download Scientific Diagram. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpca.org [ijpca.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity | Bentham Science [eurekaselect.com]

- 9. academicjournals.org [academicjournals.org]

- 10. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. View of Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives [ijpba.in]

An In-Depth Technical Guide to the Synthesis, Derivatization, and Evaluation of N-methyl-1-(3-methylisoxazol-5-yl)methanamine Analogs as Nicotinic Acetylcholine Receptor Modulators

Introduction: The Significance of the 3,5-Disubstituted Isoxazole Scaffold in Neuroscience Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into a multitude of clinically relevant compounds.[1] Within the vast chemical space of isoxazole derivatives, the 3,5-disubstituted pattern has emerged as a particularly fruitful template for the design of ligands targeting the central nervous system. This guide focuses on a specific, yet highly versatile core structure: N-methyl-1-(3-methylisoxazol-5-yl)methanamine. This molecule serves as a foundational building block for a range of structural analogs and derivatives that have shown significant potential as modulators of nicotinic acetylcholine receptors (nAChRs).

nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission and neuronal signaling.[2][3] Their dysfunction has been implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Consequently, the development of subtype-selective nAChR modulators is a major focus of contemporary drug discovery.[4] The this compound scaffold provides a unique three-point pharmacophore: a hydrogen bond acceptor (the isoxazole nitrogen), a hydrogen bond donor (the secondary amine), and a hydrophobic element (the methyl group on the isoxazole ring). This arrangement allows for diverse interactions with the orthosteric and allosteric binding sites of nAChRs.

This technical guide will provide a comprehensive overview of the synthesis of the core scaffold, strategies for the generation of structural analogs, detailed protocols for biological evaluation, and an analysis of the structure-activity relationships (SAR) that govern the interaction of these compounds with nAChRs. The methodologies and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and evaluate novel isoxazole-based therapeutics.

I. Synthetic Strategies for the Core Scaffold and its Analogs

The synthesis of this compound and its derivatives relies on robust and versatile chemical transformations. The primary challenge lies in the regioselective construction of the 3,5-disubstituted isoxazole ring, followed by the elaboration of the N-methylaminomethyl side chain.

A. Regioselective Synthesis of the 3,5-Disubstituted Isoxazole Ring

The most common and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1] The regioselectivity of this reaction is a critical consideration, as it determines the substitution pattern of the resulting isoxazole.

Rationale for Method Selection: The [3+2] cycloaddition is favored due to its high efficiency, broad substrate scope, and predictable regioselectivity. The choice of generating the nitrile oxide in situ from an aldoxime precursor using a mild oxidizing agent like N-chlorosuccinimide (NCS) minimizes the handling of the potentially unstable nitrile oxide intermediate.

Experimental Protocol 1: Synthesis of 3-Aryl-5-substituted Isoxazoles via [3+2] Cycloaddition

This protocol describes a general one-pot procedure for the synthesis of 3,5-disubstituted isoxazoles.

-

Step 1: Aldoxime Formation. To a solution of the desired aldehyde (1.0 eq) in a suitable solvent such as DMF (0.4 M), add hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.0 eq). Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde (typically 30-60 minutes).

-

Step 2: Nitrile Oxide Generation. Gradually add N-chlorosuccinimide (NCS, 1.2 eq) to the reaction mixture. Monitor the conversion of the aldoxime to the corresponding N-hydroxyimidoyl chloride by TLC, using a methanolic solution of ferric chloride as a staining agent.

-

Step 3: Cycloaddition. Once the N-hydroxyimidoyl chloride is formed, add the terminal alkyne (1.0 eq) to the reaction mixture. The cycloaddition can proceed at room temperature or with gentle heating, depending on the reactivity of the substrates. Monitor the reaction progress by TLC until the starting materials are consumed.

-

Step 4: Work-up and Purification. Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.

Diagram 1: Synthetic Workflow for 3,5-Disubstituted Isoxazoles

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.

B. Derivatization of the N-methylaminomethyl Side Chain

With the isoxazole core in hand, the N-methylaminomethyl side chain can be introduced and further modified. A common strategy involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde. For the core compound, (3-methylisoxazol-5-yl)methanamine is a commercially available starting material.[5][6]

Rationale for Method Selection: N-alkylation of the primary amine is a straightforward and high-yielding reaction. The choice of a suitable base and solvent is crucial to avoid side reactions and ensure complete conversion. Reductive amination offers a direct route to N-substituted analogs from the corresponding aldehyde.

Experimental Protocol 2: N-Methylation of (3-Methylisoxazol-5-yl)methanamine

This protocol details the synthesis of the core compound from its primary amine precursor.

-

Step 1: Amine Solubilization. Dissolve (3-methylisoxazol-5-yl)methanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M).

-

Step 2: Acylation. To the solution, add ethyl chloroformate (1.1 eq) and a base such as triethylamine (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete formation of the carbamate intermediate.

-

Step 3: Reduction. In a separate flask, prepare a suspension of lithium aluminum hydride (LAH, 2.0 eq) in anhydrous THF. Cool this suspension to 0 °C and slowly add the solution of the carbamate intermediate. After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Step 4: Quenching and Work-up. Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate under reduced pressure.

-

Step 5: Purification. Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram 2: N-Methylation Workflow

Caption: Workflow for a competitive radioligand binding assay.

B. Functional Assays for nAChR Efficacy

Functional assays are essential for characterizing the pharmacological activity of a compound, determining whether it is an agonist, antagonist, or allosteric modulator. [2][7] 1. Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

Rationale for Assay Selection: TEVC in Xenopus oocytes expressing the nAChR of interest provides a direct measure of ion channel function. It allows for the detailed characterization of agonist-induced currents, antagonist inhibition, and allosteric modulation.

Experimental Protocol 4: TEVC Electrophysiology in Xenopus Oocytes

-

Step 1: Oocyte Preparation and Injection. Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNA encoding the desired nAChR subunits.

-

Step 2: Recording. After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes filled with KCl. Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Step 3: Compound Application. Apply the test compound alone (to test for agonist activity) or in the presence of a known agonist like acetylcholine (to test for antagonist or positive allosteric modulator (PAM) activity). [8]Record the resulting ion currents.

-

Step 4: Data Analysis. Analyze the current traces to determine parameters such as the maximal response (Imax), the concentration required to elicit a half-maximal response (EC50) for agonists, or the inhibitory concentration (IC50) for antagonists.

2. Calcium Flux Assays:

Rationale for Assay Selection: Calcium flux assays are a high-throughput method for assessing the activity of nAChRs that are permeable to calcium, such as the α7 subtype. [7]These assays use a calcium-sensitive fluorescent dye to measure changes in intracellular calcium concentration upon receptor activation.

Experimental Protocol 5: Calcium Flux Assay for α7 nAChR Modulators

-

Step 1: Cell Culture and Dye Loading. Plate a cell line endogenously or recombinantly expressing the α7 nAChR (e.g., IMR-32 cells) in a 96- or 384-well plate. [7]Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Step 2: Compound Addition. Add the test compound to the wells. To identify PAMs, co-apply the test compound with a sub-maximal concentration of an agonist like acetylcholine. [7]* Step 3: Fluorescence Measurement. Measure the fluorescence intensity over time using a plate reader equipped with a fluorometer. An increase in fluorescence indicates an influx of calcium and receptor activation.

-

Step 4: Data Analysis. Quantify the change in fluorescence to determine the EC50 for agonists or the potentiation of the agonist response by PAMs.

III. Structure-Activity Relationships (SAR) and Data Interpretation

Systematic structural modification of the this compound scaffold has revealed key insights into the structural requirements for high-affinity nAChR binding and functional activity.

A. Impact of Substituents on the Isoxazole Ring

The nature of the substituent at the 3-position of the isoxazole ring significantly influences nAChR affinity. Aromatic and heteroaromatic substituents are generally well-tolerated and can engage in π-π stacking interactions within the receptor binding site. The electronic properties of these substituents can also modulate the hydrogen bonding potential of the isoxazole nitrogen.

B. Role of the N-methylaminomethyl Side Chain

The N-methylaminomethyl side chain is a critical determinant of nAChR activity. The secondary amine is believed to be protonated at physiological pH, allowing for a key electrostatic interaction with an acidic residue in the binding pocket.

-

N-alkylation: Increasing the size of the N-alkyl group beyond a methyl group often leads to a decrease in affinity, suggesting steric constraints within the binding site.

-

N-acylation: Conversion of the secondary amine to an amide generally abolishes activity, highlighting the importance of the basic nitrogen for high-affinity binding.

C. Bioisosteric Replacements

Bioisosteric replacement of key structural motifs can be a powerful strategy for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

-

Replacement of the 3-methyl group: Replacing the methyl group at the 3-position with other small alkyl groups or bioisosteres such as a cyclopropyl ring can fine-tune the lipophilicity and metabolic stability of the molecule.

-

Replacement of the isoxazole ring: While the isoxazole ring is a key pharmacophoric element, its replacement with other five-membered heterocycles such as oxadiazoles or triazoles has been explored to modulate the electronic and hydrogen bonding properties of the scaffold. [9] Table 1: Representative Structure-Activity Relationship Data for Isoxazole-Based nAChR Ligands

| Compound ID | 3-Substituent (R1) | N-Substituent (R2) | α4β2 nAChR Ki (nM) | α7 nAChR EC50 (µM) |

| Core | -CH₃ | -CH₃ | 50 | >10 |

| Analog 1 | -Phenyl | -CH₃ | 15 | >10 |

| Analog 2 | -CH₃ | -Ethyl | 120 | >10 |

| Analog 3 | -CH₃ | -H | 250 | >10 |

| Analog 4 | -CH₃ | -C(O)CH₃ | >1000 | >10 |

| Analog 5 | -Cyclopropyl | -CH₃ | 45 | >10 |

Note: The data in this table is illustrative and based on general trends observed in the literature for isoxazole-based nAChR ligands. Actual values will vary depending on the specific assay conditions.

The data in Table 1 illustrates several key SAR trends. The introduction of a phenyl group at the 3-position (Analog 1) enhances affinity for the α4β2 nAChR, likely due to favorable aromatic interactions. Increasing the size of the N-alkyl substituent (Analog 2) or removing it entirely (Analog 3) reduces affinity, underscoring the importance of the N-methyl group. Acylation of the nitrogen (Analog 4) leads to a dramatic loss of activity. Finally, bioisosteric replacement of the 3-methyl with a cyclopropyl group (Analog 5) is well-tolerated.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel nAChR modulators. The synthetic routes to this core structure and its derivatives are well-established and amenable to high-throughput synthesis. The biological evaluation of these compounds can be achieved through a combination of binding and functional assays, providing a comprehensive understanding of their pharmacological profile.

Future research in this area should focus on the following key objectives:

-

Subtype Selectivity: A major challenge in nAChR drug discovery is achieving selectivity for specific receptor subtypes. The systematic exploration of a wider range of substituents at the 3-position of the isoxazole ring and on the N-methylaminomethyl side chain will be crucial for identifying subtype-selective ligands.

-

Allosteric Modulation: The discovery of positive allosteric modulators (PAMs) of nAChRs offers a promising therapeutic strategy with the potential for fewer side effects than traditional agonists. [4][10]The isoxazole scaffold should be further explored as a template for the design of novel PAMs.

-

In Vivo Efficacy: Promising lead compounds identified through in vitro screening must be evaluated in animal models of neurological and psychiatric disorders to assess their therapeutic potential.

By leveraging the synthetic versatility and favorable pharmacological properties of the this compound core, researchers are well-positioned to develop the next generation of innovative therapeutics targeting nicotinic acetylcholine receptors.

References

- Alkondon, M., & Albuquerque, E. X. (2004). The nicotinic acetylcholine receptor in schizophrenia. Current pharmaceutical design, 10(12), 1347–1362.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

- D'hoedt, D., et al. (2011). Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. ASSAY and Drug Development Technologies, 9(6), 635-645.

- Newcombe, J., et al. (2018). Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. British journal of pharmacology, 175(13), 2603–2618.

- Papke, R. L., et al. (2015). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. The Journal of pharmacology and experimental therapeutics, 354(2), 164–177.

- Kanne, D. B., et al. (1994). Ligands for brain cholinergic channel receptors: synthesis and in vitro characterization of novel isoxazoles and isothiazoles as bioisosteric replacements for the pyridine ring in nicotine. Journal of medicinal chemistry, 37(26), 4455–4463.

- Faghih, R., et al. (2019). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules (Basel, Switzerland), 24(22), 4075.

- Hansen, J. B., et al. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Bioorganic & medicinal chemistry, 8(6), 1443–1450.

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

-

PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

- Kiyani, H., & Ghorbani, F. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Chemistry, 5(2), 1085-1103.

- Kanne, D. B., et al. (1994). Ligands for brain cholinergic channel receptors: synthesis and in vitro characterization of novel isoxazoles and isothiazoles as bioisosteric replacements for the pyridine ring in nicotine. Journal of medicinal chemistry, 37(26), 4455–4463.

- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 1), F389–F391.

-

Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

- de la Torre, D., et al. (2023). Design, Synthesis, and Biological Assessment of Novel Vanillin-Isoxazole Derivatives as Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptor. Molecules, 28(22), 7581.

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591.

-

PubChem. (n.d.). (3-Methylisoxazol-5-yl)methanamine. Retrieved from [Link]

-

ResearchGate. (2016). New isoxazole derivatives designed as nicotinic acetylcholine receptor ligand candidates. Retrieved from [Link]

-

Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

-

ACS Omega. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligands for brain cholinergic channel receptors: synthesis and in vitro characterization of novel isoxazoles and isothiazoles as bioisosteric replacements for the pyridine ring in nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]

- 5. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improving the nicotinic pharmacophore with a series of (Isoxazole)methylene-1-azacyclic compounds: synthesis, structure-activity relationship, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of N-Methyl-(3-methylisoxazol-5-ylmethyl)amine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring system is a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a versatile building block for designing novel therapeutics.[1] Within the diverse landscape of isoxazole-based intermediates, N-methyl-(3-methylisoxazol-5-ylmethyl)amine (CAS Number: 401647-22-1) emerges as a key reagent for introducing a specifically functionalized isoxazole motif. This guide provides an in-depth technical overview of the synthesis and strategic application of this valuable building block in medicinal chemistry, offering insights into its role in constructing advanced drug candidates.

Physicochemical Properties and Strategic Importance

While comprehensive experimental data for N-methyl-(3-methylisoxazol-5-ylmethyl)amine is not extensively published, its structural features suggest key physicochemical properties relevant to drug design. The isoxazole ring is a bioisostere for other functionalities, and the N-methylated aminomethyl side chain provides a basic center that can be crucial for target engagement and pharmacokinetic properties. The strategic incorporation of this moiety can influence a molecule's solubility, pKa, and ability to form hydrogen bonds, all of which are critical parameters in drug development.

Synthesis of N-Methyl-(3-methylisoxazol-5-ylmethyl)amine: A Practical Approach

The synthesis of N-methyl-(3-methylisoxazol-5-ylmethyl)amine can be approached through several routes, with the choice of method often depending on the availability of starting materials and desired scale. A common and efficient strategy involves the reductive amination of 3-methylisoxazole-5-carboxaldehyde with methylamine.

Experimental Protocol: Reductive Amination

This two-step, one-pot procedure is a widely applicable method for the synthesis of secondary amines.[2][3]

Step 1: Imine Formation

-

In a round-bottom flask, dissolve 3-methylisoxazole-5-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Add a solution of methylamine (1.1-1.5 eq), typically as a solution in a compatible solvent (e.g., THF or water), dropwise at room temperature.

-

Stir the reaction mixture for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Reduction to the Amine

-

Once imine formation is complete, add a reducing agent to the reaction mixture. Sodium borohydride (NaBH₄) (1.5-2.0 eq) is a common and effective choice for this transformation. The addition should be done portion-wise to control any potential exotherm.

-

Stir the reaction at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-(3-methylisoxazol-5-ylmethyl)amine.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound of high purity.

Sources